Atriopeptin analog I, also known as atrial natriuretic peptide analog I, is a synthetic peptide derived from the naturally occurring atrial natriuretic peptide. This compound plays a significant role in cardiovascular physiology, primarily influencing blood pressure regulation and fluid balance in the body. It is classified within the family of natriuretic peptides, which are important hormones involved in the regulation of vascular homeostasis.
Atriopeptin analog I is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence. This compound is classified under the broader category of atrial peptides, which includes other members such as B-type natriuretic peptide and C-type natriuretic peptide. These peptides are produced mainly in the heart and are involved in various physiological processes including vasodilation, natriuresis, and diuresis .
The synthesis of atriopeptin analog I typically employs solid-phase synthesis techniques as described by Merrifield. This method involves the following steps:
The synthesis process allows for variations in amino acid sequences, enabling the creation of specific analogs with tailored biological activities.
Atriopeptin analog I has a defined molecular structure characterized by its sequence of amino acids. The typical structure consists of 22 to 28 residues, with specific modifications that enhance its biological activity compared to natural atrial natriuretic peptide. The molecular formula and molecular weight can vary based on specific substitutions made during synthesis.
The three-dimensional conformation of atriopeptin analog I is crucial for its interaction with receptors, particularly the natriuretic peptide receptor-A. Structural studies often utilize techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate these conformations .
Atriopeptin analog I undergoes several chemical reactions that are essential for its function:
These reactions are critical for understanding how modifications to atriopeptin analog I can influence its pharmacological properties.
The mechanism of action of atriopeptin analog I primarily involves its interaction with natriuretic peptide receptor-A. Upon binding:
Quantitative studies have demonstrated that specific modifications to atriopeptin analog I can enhance its receptor selectivity and potency.
Atriopeptin analog I exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and HPLC are commonly used to assess these properties during development .
Atriopeptin analog I has several important applications in scientific research:
Research continues into optimizing these peptides for enhanced therapeutic efficacy while minimizing side effects .
Atriopeptin analogs are structurally modified versions of endogenous ANP, created through amino acid substitutions, deletions, or truncations. These modifications aim to enhance receptor specificity, metabolic stability, or functional activity. Analog I (des-[Cysⁱ⁰⁵,Cys¹²¹]-ANP-(104-126) exemplifies a linearized ANP derivative where the disulfide-bond-forming cysteine residues are eliminated. This modification fundamentally alters its receptor interaction profile compared to native ANP. Classification hinges on several criteria:
Table 1: Classification Framework for Atriopeptin Analogs
Classification Basis | Categories | Representative Examples | Primary Characteristics |
---|---|---|---|
Structural Modification | Disulfide-deficient linear analogs | Atriopeptin Analog I | Lacks Cys¹⁰⁵ and Cys¹²¹, preventing ring formation |
Truncated analogs | Atriopeptin III (AP-3) | Shorter sequences retaining core residues | |
Chimeric peptides | Vasonatrin peptide | Hybrid structures combining ANP/CNP domains | |
Receptor Selectivity | NPR-A selective | rANP(REA18) [6] | Binds NPR-A with minimal NPR-C interaction |
NPR-C selective | C-ANF (AP-811) [7] | Binds NPR-C without NPR-A activation | |
Non-selective | Native ANP | Binds both NPR-A and NPR-C | |
Functional Outcome | Agonists | Carperitide (α-hANP) | Activates NPR-A/cGMP signaling |
Antagonists | Anantin | Blocks ANP binding to receptors | |
Neutral ligands (Clearance probes) | Atriopeptin Analog I | Binds NPR-C without activating NPR-A |
The discovery of ANP in 1981 ignited interest in harnessing its therapeutic potential. Early attempts faced hurdles due to ANP's rapid degradation (plasma half-life: 2-5 minutes) [2] [5] and activation of both biological (NPR-A) and clearance (NPR-C) receptors. To dissect these pathways, researchers synthesized Analog I in 1988 by removing cysteine residues 105 and 121 from the ANP-(103-126) sequence [3]. This strategic deletion prevented the disulfide bond formation essential for ANP's characteristic ring structure, yielding a linear peptide. Crucially, binding studies using rabbit lung membranes revealed Analog I displaced ~73% of bound ¹²⁵I-ANP, demonstrating significant, but not total, receptor coverage. Its inability to activate particulate guanylate cyclase or generate cGMP in lung membranes distinguished it from native ANP, positioning it as a unique tool to isolate NPR-C-mediated effects [3]. This development marked a pivotal step towards receptor-specific pharmacological probes within the NPS.
Table 2: Key Historical Milestones in Atriopeptin Analog I Development
Year | Milestone | Key Finding | Reference |
---|---|---|---|
1981 | Discovery of ANP | Identification of atrial granules producing natriuretic, hypotensive substance | de Bold et al. |
1988 | Synthesis & Characterization of Analog I | Linear analog (des-Cys¹⁰⁵,Cys¹²¹-ANP-(104-126)) binds NPR-C selectively, no GC activation | [3] |
1991 | Analog I Testing in Renal Transplantation | AP-3 infusion showed no significant benefit on immediate graft function | [4] |
1992 | Metabolic Studies with Analog I | Confirmed no effect on hepatic glycolysis/gluconeogenesis (NPR-A mediated) | [7] |
1996 | Contrast with NPR-A Selective Analogs (e.g., REA18) | REA18 showed enhanced diuresis/natriuresis vs. ANP, highlighting NPR-C's decoy role | [6] |
ANP is a 28-amino acid peptide featuring a conserved 17-aa disulfide-bridged ring structure (Cys¹⁰⁵–Cys¹²¹ in pre-proANP numbering) essential for NPR-A binding and activation [1] [8]. Removal of these cysteines in Analog I disrupts this ring, fundamentally altering its receptor interactions while retaining significant binding affinity:
Analog I's unique receptor selectivity has made it a vital research tool for delineating NPR-C functions:
Table 3: Organ-Specific Physiological Effects Elucidated Using Atriopeptin Analog I
Organ System | Native ANP Effect (NPR-A Mediated) | Effect of Atriopeptin Analog I | Implied Role of NPR-C |
---|---|---|---|
Kidney | ↑ GFR, ↑ Natriuresis, ↑ Diuresis | No significant change in Na⁺ excretion or GFR [4] | Decoy receptor: Sequesters ANP, limiting bioavailability for NPR-A |
Vasculature | Vasodilation, ↓ Blood Pressure | Mild BP reduction (less than ANP) [3] [6] | Clearance function moderates response; possible non-cGMP signaling |
Liver | ↓ Glycolysis, ↑ Gluconeogenesis | No effect on carbohydrate metabolism [7] | No involvement in NPR-A/cGMP metabolic signaling |
Adipose Tissue | ↑ Lipolysis, ↑ Adiponectin release | Not Directly Tested; predicted no effect | Clearance role likely moderates metabolic NP effects |
Adrenal Gland | Inhibits Aldosterone Secretion | Minimal effect (Binds adrenal NPR-C) [1] | May modulate local ANP availability for NPR-A on zona glomerulosa |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: